KME-4 - 102271-49-8

KME-4

Catalog Number: EVT-255599
CAS Number: 102271-49-8
Molecular Formula: C₁₉H₂₆O₃
Molecular Weight: 302.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

KME-4 is a novel anti-inflammatory compound that exhibits potent dual inhibitory activity against both cyclooxygenase (COX) and 5-lipoxygenase (5-LO) pathways of arachidonic acid metabolism [, , , ]. Unlike many traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX, KME-4's dual inhibition offers a unique mechanism for mitigating inflammation. This characteristic distinguishes KME-4 as a potential new type of anti-inflammatory agent.

Mechanism of Action

KME-4 is recognized for its dual inhibitory action on both COX and 5-LO, key enzymes involved in the arachidonic acid metabolism pathway [, , , ]. This pathway leads to the production of prostaglandins and leukotrienes, respectively, which are mediators of inflammation. KME-4's ability to inhibit both these pathways contributes to its potent anti-inflammatory properties.

Furthermore, KME-4 exhibits inhibitory effects on active oxygen production in polymorphonuclear leukocytes (PMNs) []. It also inhibits the secondary aggregation of human platelets induced by platelet-activating factor []. These actions suggest a broader impact on inflammatory processes beyond arachidonic acid metabolism.

Applications
  • Carrageenin-Induced Paw Edema & Granuloma Formation: KME-4 effectively inhibits both carrageenin-induced paw edema and granuloma formation in rats, demonstrating its anti-inflammatory efficacy in these models [, ].
  • Leukocyte Migration: KME-4 significantly reduces the accumulation of leukocytes and exudate volume in the rat carrageenin pleurisy model []. It demonstrates inhibitory effects on both early and late stages of leukocyte migration, suggesting a sustained anti-inflammatory action.
  • Adjuvant-Induced Arthritis: KME-4 shows promising results in treating established adjuvant arthritis in rats [, ]. It effectively reduces paw swelling, retards body weight loss, and promotes recovery of systemic symptoms, including organ weight, erythrocyte sedimentation rate, serum albumin/globulin ratio, and radiographic bone damage scores.
  • Yeast-Induced Fever: KME-4 exhibits antipyretic activity in yeast-induced fever in rats, demonstrating its ability to reduce fever [].
  • Arachidonic Acid-Induced Platelet Aggregation & Death: KME-4 inhibits platelet aggregation induced by arachidonic acid and provides protection against arachidonic acid-induced death in rabbits []. This highlights its potential in managing conditions associated with platelet activation and arachidonic acid-mediated complications.

Indomethacin

  • Relevance: Indomethacin is frequently mentioned as a reference compound in studies evaluating the anti-inflammatory activity of KME-4. Studies often compare their potency in various models like carrageenin-induced paw edema, granuloma formation, and adjuvant-induced arthritis. While both compounds exhibit anti-inflammatory effects, KME-4 is sometimes reported as more potent than indomethacin in certain parameters [, , ].

Naproxen

  • Relevance: Similar to indomethacin, naproxen serves as a reference compound in several studies investigating the pharmacological profile of KME-4. The comparison between the two compounds highlights their relative potencies in different inflammatory models [, ].

Ibuprofen

  • Relevance: Ibuprofen is another NSAID used as a comparison point for KME-4's pharmacological activity. Studies compare their efficacies in models like carrageenin-induced paw edema and granuloma formation, often demonstrating KME-4's superior potency in some aspects [].

BW755C (3-Amino-1-[m-(trifluoromethyl)-phenyl]-2-pyrazoline)

  • Relevance: BW755C is a structurally distinct dual inhibitor that serves as an interesting comparison point to KME-4. While both inhibit both pathways of arachidonic acid metabolism, they exhibit differences in their effects on specific enzymes like 12-lipoxygenase. KME-4 does not inhibit 12-lipoxygenase, unlike BW755C [, ]. This suggests potential differences in their mechanisms of action and pharmacological profiles.

Diclofenac

  • Relevance: Diclofenac is mentioned alongside indomethacin as a typical NSAID when comparing the effects of KME-4 and BW755C on polymorphonuclear leukocytes. Unlike the typical NSAIDs, both KME-4 and BW755C significantly inhibit active oxygen production from these cells, indicating a potentially different mechanism of action [].

R-830

  • Compound Description: R-830 is a di-tert-butylphenol derivative and a potent dual COX-2/5-LO inhibitor [].

S-2474

  • Compound Description: S-2474 is a di-tert-butylphenol derivative and a potent dual COX-2/5-LO inhibitor [].

E-5110

  • Compound Description: E-5110 is a di-tert-butylphenol derivative and a potent dual COX-2/5-LO inhibitor [].
  • Compound Description: These are a series of compounds synthesized by incorporating a p-carborane cage into the structure of di-tert-butylphenol derivatives like R-830, S-2474, KME-4, and E-5110. This modification aims to enhance the compounds' biostability, selectivity, and bioavailability [].

Properties

CAS Number

102271-49-8

Product Name

alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone

IUPAC Name

(3E)-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]oxolan-2-one

Molecular Formula

C₁₉H₂₆O₃

Molecular Weight

302.4 g/mol

InChI

InChI=1S/C19H26O3/c1-18(2,3)14-10-12(9-13-7-8-22-17(13)21)11-15(16(14)20)19(4,5)6/h9-11,20H,7-8H2,1-6H3/b13-9+

InChI Key

DFPYHQJPGCODSB-UKTHLTGXSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2CCOC2=O

Synonyms

alpha-(3,5-di-tert-butyl-4-hydroxybenzylidene)gamma-butyrolactone
KME 4
KME-4

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2CCOC2=O

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/2\CCOC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.